molecular formula C22H20BrNO7 B11024528 4-[({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid

4-[({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid

Cat. No.: B11024528
M. Wt: 490.3 g/mol
InChI Key: LYIUDJIZPLHCDW-UHFFFAOYSA-N
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Description

4-[({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid is a complex organic compound with a unique structure that includes a chromenone core, a bromophenoxy group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone.

    Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a bromophenol reacts with the chromenone intermediate.

    Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({[3-(2-chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid
  • 4-[({[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid
  • 4-[({[3-(2-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid

Uniqueness

The uniqueness of 4-[({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromophenoxy group, in particular, could influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H20BrNO7

Molecular Weight

490.3 g/mol

IUPAC Name

4-[[2-[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]butanoic acid

InChI

InChI=1S/C22H20BrNO7/c1-13-22(31-17-6-3-2-5-16(17)23)21(28)15-9-8-14(11-18(15)30-13)29-12-19(25)24-10-4-7-20(26)27/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,24,25)(H,26,27)

InChI Key

LYIUDJIZPLHCDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCCCC(=O)O)OC3=CC=CC=C3Br

Origin of Product

United States

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